1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one is a synthetic organic compound that belongs to the class of piperidine derivatives. It features a piperidin-4-one core, which is modified with a benzoyl group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
The compound can be synthesized through various organic reactions involving piperidine derivatives and thiophene-containing reactants. Its synthesis and characterization have been documented in several scientific publications and patents, highlighting its relevance in drug development.
1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one is classified as an organic heterocyclic compound. It falls under the broader category of piperidine derivatives, which are known for their diverse pharmacological properties. The presence of the thiophene ring contributes to its unique chemical behavior and potential biological activity.
The synthesis of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one can be achieved through several methods, often involving multi-step organic reactions. A typical synthetic route may include:
Technical details regarding reaction conditions, solvents, and catalysts are critical for optimizing yield and purity during synthesis .
The compound's molecular formula is , with a molecular weight of approximately 245.34 g/mol. Detailed structural analysis can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its conformation and stereochemistry.
1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one may participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts used, are essential for understanding the reactivity of this compound .
The mechanism of action for 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one is not fully elucidated but is believed to involve interactions with specific biological targets in the body. For instance:
Data from biological assays would be necessary to substantiate these claims .
1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one typically exhibits:
The compound is expected to be stable under standard laboratory conditions but may be sensitive to light or moisture. Solubility studies indicate that it may dissolve well in organic solvents such as dimethyl sulfoxide or ethanol but has limited solubility in water.
Relevant data on solubility, stability under various conditions, and reactivity with other chemicals would provide insights into its practical applications .
1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one has potential applications in medicinal chemistry due to its biological activities. Some notable uses include:
Further exploration of its pharmacological properties could lead to significant advancements in therapeutic interventions .
The molecular architecture of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one (CAS: 886363-42-4) exemplifies modern medicinal chemistry’s strategic use of hybrid heterocyclic scaffolds. Characterized by the fusion of a piperidin-4-one core, a benzoyl linker, and a thiophene moiety, this compound (molecular formula: C₁₆H₁₅NO₂S, MW: 285.37) represents a deliberate effort to merge pharmacophoric elements known for diverse bioactivities [1] [5]. Its design leverages the metabolic stability and target affinity of benzoylpiperidine fragments alongside the electronic versatility of thiophene, positioning it as a candidate for drug discovery—particularly in oncology and CNS diseases where such hybrids show promise [4] [9].
The conjugation of piperidine and thiophene in this compound is a deliberate bioinspired strategy. The thiophene ring contributes low-lying C-S σ* orbitals, generating regions of low electron density ("σ-holes") that facilitate interactions with biological targets like enzymes or receptors [2] [9]. This electronic profile enhances binding to hydrophobic pockets and influences drug-receptor kinetics. Concurrently, the piperidin-4-one moiety introduces a rigid, polar carbonyl group that enables hydrogen bonding and dipole interactions, critical for target engagement [4].
Table 1: Key Identifiers of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one
Property | Value |
---|---|
CAS Registry Number | 886363-42-4 |
IUPAC Name | 1-[3-(Thiophen-3-yl)benzoyl]piperidin-4-one |
Molecular Formula | C₁₆H₁₅NO₂S |
Molecular Weight | 285.37 g/mol |
SMILES | O=C1CCN(C(=O)C2=CC=CC(C3=CSC=C3)=C2)CC1 |
InChIKey | WZMXHEFOPJLDHK-UHFFFAOYSA-N |
The benzoyl linker bridges these heterocycles, providing planarity and extending molecular conformation. This spatial arrangement allows the compound to occupy distinct regions of binding pockets—similar to FDA-approved drugs like ketanserin (a 5-HT₂A antagonist containing benzoylpiperidine) and anticancer thiophene derivatives such as litronesib [4] [7]. Hybridization thus exploits synergistic effects: Thiophene enhances membrane permeability and electron delocalization, while piperidin-4-one contributes to solubility and metabolic resistance [9].
The benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone) is a privileged structure in drug design, acting as a bioisostere for piperazine. Unlike piperazine, however, its carbonyl group restores binding energy loss by forming hydrogen bonds with targets (e.g., Lys104/Val106 in HIV RT) [4]. This scaffold’s symmetry plane eliminates chiral centers, simplifying synthesis and avoiding stereoselectivity issues [4].
Table 2: Bioisosteric Advantages of Benzoylpiperidine vs. Piperazine
Feature | Benzoylpiperidine | Piperazine |
---|---|---|
Hydrogen-Bond Capacity | Carbonyl acts as H-bond acceptor/donor | N-H/N groups accept/donate H-bonds |
Metabolic Stability | High (resistant to oxidative metabolism) | Moderate (vulnerable to N-oxidation) |
Conformational Flexibility | Semi-rigid (ketone restricts rotation) | Highly flexible |
Synthetic Complexity | No chiral centers | Racemic mixtures common |
For 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one, pharmacophoric elements are distributed as:
These features allow predictable interactions with biological targets. For example, in NLRP3 inflammasome inhibitors (e.g., HS203873), benzoylpiperidine anchors to the NACHT domain via H-bonding, while thiophene modulates electron density to enhance affinity [8].
Piperidin-4-ones have evolved from simple alkaloid analogs to sophisticated therapeutics. Initially explored for CNS applications (e.g., altanserin’s benzoylpiperidine in antipsychotics), their utility expanded due to metabolic stability and synthetic versatility [4]. The 1990s–2000s saw piperidin-4-ones integrated into antivirals (e.g., NNRTIs like K-5a2) and anticancer agents (e.g., spirochromanones inhibiting tubulin polymerization) [3] [7].
Table 3: Evolution of Key Piperidin-4-one Derivatives
Era | Therapeutic Area | Representative Agents | Structural Innovation |
---|---|---|---|
1980s–1990s | Antipsychotics | Ketanserin, Altanserin | 4-(p-Fluorobenzoyl)piperidine as butyrophenone mimic |
2000s–2010s | Antivirals | Piperidine-substituted diarylpyrimidines (K-5a2) | Piperidine-CH₂-benzenesulfonamide wing targeting NNIBP |
2010s–Present | Oncology | Spirochroman-2,4′-piperidin-4-ones (Cst-24) | Spiroconjugation with thiophene at C7 position |
The synthesis of 1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one builds on three key methods:
Recent applications focus on oncology, where thiophene-piperidinone hybrids like Cst-31 (a spirochromanone) inhibit breast cancer proliferation (IC₅₀: 1.62–4.61 μM) [7]. This illustrates the scaffold’s adaptability in addressing drug resistance—a historical challenge in chemotherapy [2] [7].
Table 4: Pharmacological Applications of Thiophene-Piperidine Hybrids
Compound Class | Biological Activity | Mechanistic Insight |
---|---|---|
Honokiol-thiadiazoles (8a) | Antiproliferative (IC₅₀: 1.62 μM, MCF-7) | Downregulation of VEGF/VEGFR; G2/M cell cycle arrest |
Spirochromanones (Cst-31) | Antimelanoma (IC₅₀: 2.8 μM, B16F10) | Caspase-3 activation; apoptosis induction |
Ciprofloxacin-thiadiazoles (1e) | DNA damage (comet assay) | Topoisomerase inhibition; ROS generation |
Concluding Remarks
1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one embodies the strategic convergence of two pharmacologically rich heterocycles. Its design leverages decades of piperidine optimization and emerging insights into thiophene’s electronic properties, offering a versatile template for future drug development—particularly in areas demanding rigid, metabolically stable scaffolds with defined stereoelectronics.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: